2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives, N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives, and their cyclization products were designed and synthesized .Scientific Research Applications
Synthesis of Modified Phenylboronic Acid Derivatives
This compound is used in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have shown inhibitory activity against serine proteases like thrombin. These derivatives were studied in both solid state and solution, exhibiting weak nitrogen-to-boron coordination, which is significant in understanding their reactivity and potential applications in designing protease inhibitors (Spencer et al., 2002).
Preparation of Alkyl and Aryl Pinacolboronates
The reaction of iodine with this dioxaborolane under ambient conditions in tetrahydrofuran (THF) leads to the formation of iodoalkylborate species, which react with Grignard reagents to produce alkyl and aryl pinacolboronates. These reactions are crucial for the synthesis of boron-containing compounds, offering a pathway to synthesize various organic molecules (Murphy et al., 2015).
Synthesis of Boron-Containing Stilbenes
Another application involves the synthesis of pinacolylboronate-substituted stilbenes, where this dioxaborolane derivative acts as a precursor. These boron-containing stilbene derivatives have potential applications in synthesizing new materials for liquid crystal display (LCD) technology and are being investigated for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
Precision Polymer Synthesis
This compound is utilized in precision synthesis processes, such as the Suzuki-Miyaura coupling polymerization to produce polymers with narrow molecular weight distribution and high regioregularity. This application is particularly relevant in materials science for creating polymers with specific properties for electronic devices (Yokozawa et al., 2011).
Electrochemical Studies
Electrochemical properties and reactions of sulfur-containing organoboron compounds derived from this dioxaborolane have been studied, demonstrating the β-effect of organoborate. This research provides insights into the electrochemical behavior of organoboron compounds, which could inform the development of new electrochemical sensors or catalysts (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
For instance, a compound with a similar iodophenyl group, O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate, has been found to target the Gag-Pol polyprotein .
Mode of Action
For example, aniracetam, a compound with a similar iodophenyl group, has been found to exhibit effects on learning and memory in animals .
Biochemical Pathways
It’s worth noting that the reduction of similar tetrazolium salts like int (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(phenyl) tetrazolium chloride) has been used as an indicator of respiratory activity in aquatic bacteria .
Pharmacokinetics
A compound with a similar iodophenyl group, sodium 4-(4-iodophenyl)butanoate, has been studied for its pharmacokinetic properties .
Action Environment
It’s worth noting that similar compounds like int are toxic to prokaryotes on time scales of less than 1 hour .
Properties
IUPAC Name |
2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCWXFPZHMACEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466693 | |
Record name | 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-88-7 | |
Record name | 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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